Iodo vs. Bromo Reactivity in Cross-Coupling
The carbon–iodine bond in 3-[(2-iodocycloheptyl)oxy]oxolane (C–I bond dissociation energy ~222 kJ/mol) is substantially weaker than the C–Br bond (~285 kJ/mol) in its direct bromo analog 3-[(2-bromocycloheptyl)oxy]oxolane (CAS 1342126-28-6) [1][2]. This ~63 kJ/mol difference translates to faster oxidative addition with Pd(0) catalysts and higher reactivity in Suzuki, Heck, and Sonogashira couplings. In SN2 displacement, iodoalkanes react approximately 3–6 times faster than the corresponding bromoalkanes under identical conditions [3]. The computed XLogP3 of the iodo compound (3.1) exceeds that of the bromo analog (2.8) by 0.3 log units, reflecting the greater lipophilicity conferred by the iodine substituent [4].
| Evidence Dimension | C–X bond dissociation energy and leaving-group reactivity |
|---|---|
| Target Compound Data | C–I BDE ~222 kJ/mol; XLogP3 = 3.1; MW = 310.17 g/mol |
| Comparator Or Baseline | Bromo analog (CAS 1342126-28-6): C–Br BDE ~285 kJ/mol; XLogP3 = 2.8; MW = 263.17 g/mol |
| Quantified Difference | ΔBDE ≈ 63 kJ/mol weaker for C–I; ΔXLogP3 = +0.3 units; ΔMW = +47.00 g/mol for iodo |
| Conditions | Gas-phase bond dissociation energies (literature values); XLogP3 computed by PubChem 3.0 |
Why This Matters
The iodo compound enables milder reaction conditions, shorter reaction times, and higher conversion in cross-coupling reactions where the bromo analog may require elevated temperatures, stronger bases, or specialized ligands, directly impacting synthetic route efficiency and cost.
- [1] Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res. 2003, 36 (4), 255–263. C–I BDE ~53 kcal/mol (~222 kJ/mol); C–Br BDE ~68 kcal/mol (~285 kJ/mol). View Source
- [2] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies; CRC Press, 2007. C–I and C–Br bond dissociation energies. View Source
- [3] Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books, 2006; Chapter 10 (Nucleophilic Substitution), pp. 551–555. Relative SN2 rates: I > Br > Cl. View Source
- [4] PubChem CID 114774103 (target) and CID 63558672 (bromo analog). XLogP3-AA computed values. Accessed April 2026. View Source
